5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid
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Overview
Description
5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This particular compound features a bromine atom at the 5-position, an isopropyl group at the 3-position, and a carboxylic acid group at the 2-position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination of 3-(propan-2-yl)thiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale bromination reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted thiophene derivatives.
Oxidation Reactions: Products include thiophene sulfoxides and sulfones.
Reduction Reactions: Products include thiophene alcohols and aldehydes.
Scientific Research Applications
5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . The isopropyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxylic acid: Lacks the isopropyl group at the 3-position, which may affect its chemical reactivity and biological activity.
3-(Propan-2-yl)thiophene-2-carboxylic acid: Lacks the bromine atom at the 5-position, which may influence its substitution reactions and overall stability.
5-Bromo-3-methylthiophene-2-carboxylic acid: Contains a methyl group instead of an isopropyl group, potentially altering its lipophilicity and interaction with biological targets.
Uniqueness
5-Bromo-3-(propan-2-yl)thiophene-2-carboxylic acid is unique due to the presence of both the bromine atom and the isopropyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9BrO2S |
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Molecular Weight |
249.13 g/mol |
IUPAC Name |
5-bromo-3-propan-2-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9BrO2S/c1-4(2)5-3-6(9)12-7(5)8(10)11/h3-4H,1-2H3,(H,10,11) |
InChI Key |
PMEGGOJREJEKLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(SC(=C1)Br)C(=O)O |
Origin of Product |
United States |
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